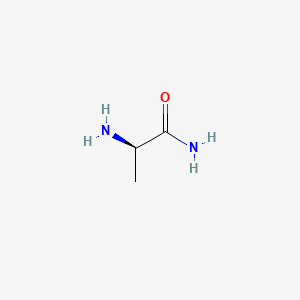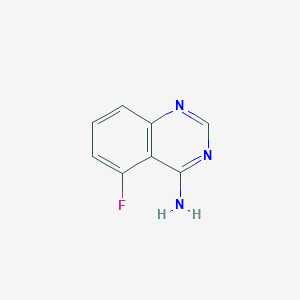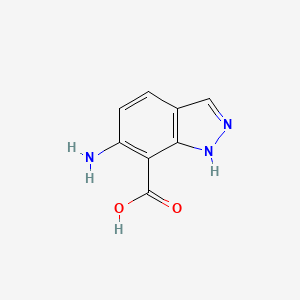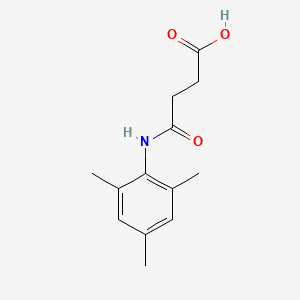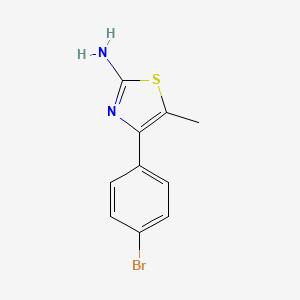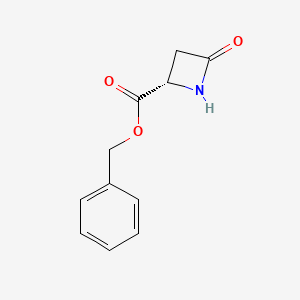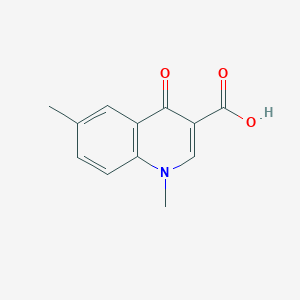![molecular formula C15H16N4O3 B1269608 ethyl 2-amino-1-(2-hydroxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate CAS No. 30119-32-5](/img/structure/B1269608.png)
ethyl 2-amino-1-(2-hydroxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrroloquinoxaline derivatives involves various strategies, including the cyclization of intermediates, such as aminoquinolines and carboxylate esters, under different conditions. For example, the interaction of aminoquinoline esters with chloral hydrate and hydroxylamine hydrochloride can lead to novel tricyclic systems, showcasing the versatility of synthetic approaches in generating pyrroloquinoxaline frameworks (Al-As’ad et al., 2013). Additionally, catalyst-free multicomponent reactions have been utilized to form pyrrolo[1,2-a]quinoxaline derivatives, indicating a broad spectrum of synthetic methodologies available for constructing these compounds (Piltan et al., 2013).
Molecular Structure Analysis
The molecular structure of pyrroloquinoxaline derivatives is characterized by the fusion of a pyrrolo ring to a quinoxaline moiety. This structural arrangement imparts unique chemical properties and reactivity patterns to these compounds. X-ray diffraction analysis has been employed to elucidate the crystal and molecular structures of specific derivatives, providing insights into their conformation and electronic distribution (Xiang, 2004).
Chemical Reactions and Properties
Pyrroloquinoxalines undergo various chemical reactions, including bromination, which can lead to the formation of bromo-substituted derivatives. These reactions not only demonstrate the reactive nature of these compounds but also their potential for further chemical modification (Ukrainets et al., 2013).
Physical Properties Analysis
The physical properties of pyrroloquinoxaline derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular framework and substituents. These properties are crucial for understanding the compound's behavior in different solvents and conditions, affecting its applicability in various chemical reactions and processes.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are central to the chemistry of pyrroloquinoxaline derivatives. Their ability to participate in cycloaddition reactions, serve as substrates for N-heterocyclic carbenes, and undergo oxidative annulation reactions highlights their versatility and potential as intermediates in organic synthesis (Viji et al., 2020).
科学的研究の応用
Synthesis of Heterocyclic Compounds
A study by Bakhite et al. (1995) explored the synthesis and reactions of pyrrolopyrazinothienoquinolines, a new fused pyrazine ring system, starting from ethyl 3-amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate. This research contributes to the development of novel heterocyclic compounds with potential pharmaceutical applications (Bakhite, Geies, El-Dean, & El-Kashef, 1995).
Novel Synthesis Methods
Molina, Alajarín, and Sánchez-Andrada (1993) reported on the facile synthesis of ethyl 3H-pyrrolo[2,3-c]quinoline-2-carboxylates through the condensation of ethyl azidoacetate with 4-formylquinolines. This methodology highlights a new route for constructing complex quinoline derivatives, which are crucial in medicinal chemistry (Molina, Alajarín, & Sánchez-Andrada, 1993).
Bioactivity Evaluation
Research by Manta et al. (2014) introduced a novel, microwave-assisted method for synthesizing pyrrolo[2,3-b]quinoxalines. The synthesized compounds were evaluated for their antioxidant, cytostatic, and antiviral properties, with some showing potent hydroxyl radical scavenging activity and moderate antiproliferative activity. This study underscores the relevance of pyrroloquinoxaline derivatives in the development of new therapeutic agents (Manta et al., 2014).
Green Chemistry Approaches
Lima and Porto (2017) demonstrated an efficient green chemistry protocol for synthesizing quinoxalines from ethyl gallate. This method is notable for its environmental friendliness, high yields, and the production of heterocyclic amines, contributing to sustainable chemical synthesis practices (Lima & Porto, 2017).
特性
IUPAC Name |
ethyl 2-amino-1-(2-hydroxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c1-2-22-15(21)11-12-14(19(7-8-20)13(11)16)18-10-6-4-3-5-9(10)17-12/h3-6,20H,2,7-8,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMAHZXPMSOQEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353554 |
Source


|
| Record name | ethyl 2-amino-1-(2-hydroxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-amino-1-(2-hydroxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate | |
CAS RN |
30119-32-5 |
Source


|
| Record name | ethyl 2-amino-1-(2-hydroxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Dimethylamino)methyl]cyclopentan-1-one hydrochloride](/img/structure/B1269526.png)

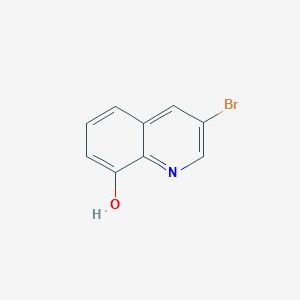
![1,3,5-Triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1269534.png)
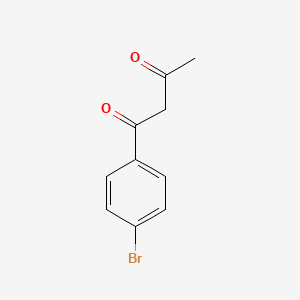
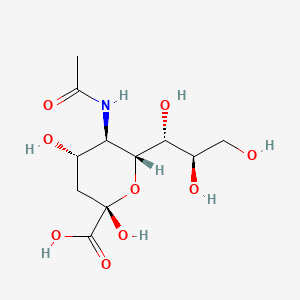
![1H-Benzo[d]imidazole-2-carboxamide](/img/structure/B1269541.png)
